4-Methyl-1-naphthoic acid
Overview
Description
4-Methyl-1-naphthoic acid is a derivative of naphthoic acid . It is known for its antidote activity against urea and other herbicides .
Synthesis Analysis
4-Methyl-1-naphthoic acid can be used to synthesize several compounds. Some of these include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .
Molecular Structure Analysis
The molecular formula of 4-Methyl-1-naphthoic acid is C12H10O2 .
Chemical Reactions Analysis
4-Methyl-1-naphthoic acid can be used in the synthesis of several compounds. These include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .
Physical And Chemical Properties Analysis
4-Methyl-1-naphthoic acid has a molecular weight of 186.21 g/mol. It has a density of 1.2±0.1 g/cm³, a boiling point of 387.4±11.0 °C at 760 mmHg, and a flash point of 174.0±13.9 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Scientific Research Applications
Asymmetric Chromophore in Exciton-Coupled Circular Dichroism (ECCD)
4-Methyl-1-naphthoic acid derivatives, specifically 1-Naphthoic acid, have been utilized as a new type of asymmetric chromophore for exciton-coupled circular dichroism (ECCD). This application was novel and represented a breakthrough in the field of chiral analysis and molecular recognition, offering a new tool for induced chirality and improving analytical techniques for understanding molecular interactions (Schreder et al., 1996).
Innovative Ionic Liquid for Microextraction
4-Methyl-1-naphthoic acid derivatives have played a pivotal role in the synthesis of novel ionic liquids used for no-organic solvent microextraction, particularly in the extraction and determination of certain organic compounds in human fluids. This innovation not only improved the efficiency of the extraction process but also contributed to environmental sustainability by avoiding the use of traditional organic solvents (Wang et al., 2016).
Dipole Moment Analysis
Research on 4-Methyl-1-naphthoic acid and its derivatives has contributed to the understanding of dipole moments in substituted n-naphthoic acids and methyl 1-naphthoates. This work has been instrumental in analyzing the conformation of carboxyl groups and understanding rotational isomerism, which is crucial in fields like molecular electronics and material science (Fujita et al., 1967).
Histochemical Techniques
4-Methyl-1-naphthoic acid derivatives have been utilized in histochemical techniques for the demonstration of tissue oxidase. These techniques have been vital in various medical and biological research areas, allowing for better visualization and understanding of tissue components and their functionalities (Burstone, 1959).
Safety And Hazards
properties
IUPAC Name |
4-methylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYRLBDAPKADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196329 | |
Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthoic acid | |
CAS RN |
4488-40-8 | |
Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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